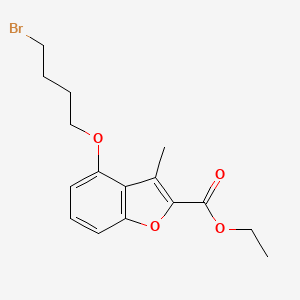

Ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate

CAS No.: 648441-93-4

Cat. No.: VC16916708

Molecular Formula: C16H19BrO4

Molecular Weight: 355.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648441-93-4 |

|---|---|

| Molecular Formula | C16H19BrO4 |

| Molecular Weight | 355.22 g/mol |

| IUPAC Name | ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C16H19BrO4/c1-3-19-16(18)15-11(2)14-12(20-10-5-4-9-17)7-6-8-13(14)21-15/h6-8H,3-5,9-10H2,1-2H3 |

| Standard InChI Key | CPHSFNFADOFPES-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCCBr)C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 4-(4-bromobutoxy)-3-methyl-1-benzofuran-2-carboxylate reflects its substitution pattern:

-

A benzofuran core (fused benzene and furan rings).

-

A methyl group at position 3.

-

A 4-bromobutoxy chain (–O–(CH₂)₃–CH₂Br) at position 4.

-

An ethyl ester (–COOCH₂CH₃) at position 2.

The molecular formula is C₁₆H₁₉BrO₄, with a molecular weight of 371.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00).

Stereochemical Considerations

Synthetic Strategies

Retrosynthetic Analysis

Key disconnections for this molecule include:

-

Esterification of the carboxylate group.

-

Etherification to install the 4-bromobutoxy chain.

-

Benzofuran ring construction via cyclization.

Proposed Synthetic Route

A plausible pathway involves:

Step 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid

-

Fries rearrangement of 3-methylphenyl acetate to form 2-acetoxy-3-methylbenzoic acid, followed by cyclization under acidic conditions .

Step 2: Ethyl Ester Formation

-

Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to yield ethyl 3-methyl-1-benzofuran-2-carboxylate .

Physicochemical Properties

Solubility and Partitioning

-

LogP (octanol-water): Estimated at 3.2 using the XLOGP3 algorithm, indicating moderate lipophilicity .

-

Aqueous solubility: Predicted to be <0.1 mg/mL due to the aromatic core and bromoalkyl chain.

Spectroscopic Profiles

-

¹H NMR: Expected signals include:

-

δ 1.35 (t, 3H, –OCH₂CH₃).

-

δ 2.45 (s, 3H, –CH₃).

-

δ 3.55–3.75 (m, 4H, –O–CH₂–CH₂–CH₂–Br).

-

Reactivity and Functionalization

Nucleophilic Displacement

The terminal bromine in the butoxy chain is susceptible to SN2 reactions, enabling substitution with:

-

Amines to form quaternary ammonium salts.

-

Thiols for sulfide linkages.

Ester Hydrolysis

Under basic conditions (e.g., NaOH in H₂O/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume